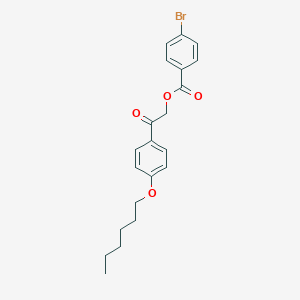
5-bromo-N'-(2-bromo-3-phenyl-2-propenylidene)-2-hydroxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N'-(2-bromo-3-phenyl-2-propenylidene)-2-hydroxybenzohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a hydrazone derivative of 2-hydroxybenzohydrazide and has been synthesized through various methods.
Mécanisme D'action
The exact mechanism of action of 5-bromo-N'-(2-bromo-3-phenyl-2-propenylidene)-2-hydroxybenzohydrazide is not yet fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been shown to exhibit chelating properties for metal ions. In addition, this compound has been reported to have a favorable toxicity profile.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-bromo-N'-(2-bromo-3-phenyl-2-propenylidene)-2-hydroxybenzohydrazide in lab experiments is its potential as a multi-target drug candidate. This compound has been shown to exhibit activity against multiple targets, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is the lack of information on its pharmacokinetic and pharmacodynamic properties.
Orientations Futures
There are several future directions for the study of 5-bromo-N'-(2-bromo-3-phenyl-2-propenylidene)-2-hydroxybenzohydrazide. One of the most promising directions is the development of this compound as a potential drug candidate for the treatment of various diseases. Further studies are needed to investigate the pharmacokinetic and pharmacodynamic properties of this compound. In addition, more research is needed to explore the potential applications of this compound in other fields such as catalysis and material science.
Méthodes De Synthèse
Several methods have been reported for the synthesis of 5-bromo-N'-(2-bromo-3-phenyl-2-propenylidene)-2-hydroxybenzohydrazide. One of the most commonly used methods involves the reaction of 2-hydroxybenzohydrazide with 2-bromo-3-phenylacryloyl bromide in the presence of a base such as triethylamine. The resulting product is then treated with bromine to obtain the final product. Another method involves the reaction of 2-hydroxybenzohydrazide with 2-bromo-3-phenylacryloyl chloride in the presence of a base followed by treatment with bromine.
Applications De Recherche Scientifique
The compound 5-bromo-N'-(2-bromo-3-phenyl-2-propenylidene)-2-hydroxybenzohydrazide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been evaluated for its anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been studied for its potential as a chelating agent for metal ions.
Propriétés
Formule moléculaire |
C16H12Br2N2O2 |
|---|---|
Poids moléculaire |
424.09 g/mol |
Nom IUPAC |
5-bromo-N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-hydroxybenzamide |
InChI |
InChI=1S/C16H12Br2N2O2/c17-12-6-7-15(21)14(9-12)16(22)20-19-10-13(18)8-11-4-2-1-3-5-11/h1-10,21H,(H,20,22)/b13-8-,19-10+ |
Clé InChI |
XXNRYJNZKIHICC-KGIYGKSBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C(/C=N/NC(=O)C2=C(C=CC(=C2)Br)O)\Br |
SMILES |
C1=CC=C(C=C1)C=C(C=NNC(=O)C2=C(C=CC(=C2)Br)O)Br |
SMILES canonique |
C1=CC=C(C=C1)C=C(C=NNC(=O)C2=C(C=CC(=C2)Br)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate](/img/structure/B274014.png)
![ethyl {4-[3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B274020.png)
![3-phenyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one](/img/structure/B274024.png)


![4-nitro-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide](/img/structure/B274032.png)




![[1,2,5]Oxadiazolo[3,4-E]bis[1,2,4]triazolo[4,3-a:3',4'-c]pyrazine](/img/structure/B274042.png)

